10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid
Description
10-[(1-Oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is a structurally complex fatty acid derivative characterized by:
- Core structure: An octadecanoic acid (stearic acid, C₁₈H₃₆O₂) backbone.
- Substituent: A 1-oxohexadecyl group esterified at the 10th carbon position of the stearic acid chain.
- Isotopic labeling: The hexadecyl chain is enriched with ¹³C at positions 1–4, making it a stable isotope-labeled compound.
This compound is likely synthesized via esterification of stearic acid with 1-oxohexadecyl-¹³C₄ chloride or a similar activated acyl donor. The ¹³C labeling facilitates applications in tracer studies, such as metabolic pathway analysis or pharmacokinetic profiling, where isotopic tracking is critical .
Properties
IUPAC Name |
10-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-CGRMNBRFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Dissolve 10-hydroxystearic acid (1.0 equiv.) and ¹³C4-palmitic acid (1.2 equiv.) in DCM.
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Add DCC (1.5 equiv.) and DMAP (0.1 equiv.) under nitrogen atmosphere.
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Stir at room temperature for 12–24 hours.
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Filter to remove dicyclohexylurea (DCU) byproduct.
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Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the ester.
Key Advantages:
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High regioselectivity for the 10-position.
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Compatible with moisture-sensitive isotopes.
Enzymatic Synthesis Using Lipases
Lipase-catalyzed esterification offers an eco-friendly alternative with minimal side reactions. Candida antarctica lipase B (CAL-B) is preferred for its broad substrate tolerance.
Protocol:
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Enzyme : Immobilized CAL-B (Novozym 435).
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Solvent : Solvent-free system or tert-butanol.
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Conditions :
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10-Hydroxystearic acid (1.0 equiv.)
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¹³C4-palmitic acid (1.5 equiv.)
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45°C, 48 hours.
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Yield : 50–60%.
Optimization Notes:
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Water activity (a<sub>w</sub>) must be controlled below 0.1 to favor esterification over hydrolysis.
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Enzyme reuse (3–5 cycles) reduces costs.
HATU-Mediated Coupling
For high-purity applications, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables rapid activation under mild conditions.
Steps:
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Activate ¹³C4-palmitic acid (1.2 equiv.) with HATU (1.1 equiv.) and DIPEA (2.0 equiv.) in DCM.
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Add 10-hydroxystearic acid (1.0 equiv.) and stir for 3–5 hours.
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Quench with water and extract with DCM.
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Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Steglich Esterification | 65–75 | 90–95 | Moderate | High |
| Enzymatic Synthesis | 50–60 | 85–90 | High | Moderate |
| HATU Coupling | 70–80 | 95–99 | Low | Low |
Trade-offs :
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Steglich : Cost-effective but requires DCU removal.
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Enzymatic : Scalable but lower yields.
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HATU : High purity but expensive reagents.
Isotopic Labeling Considerations
The ¹³C4 label is introduced at the 1–4 positions of hexadecanoic acid prior to esterification. Key steps include:
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Synthesis of ¹³C4-palmitic acid :
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Quality Control :
Purification and Characterization
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Chromatography : Silica gel (nonpolar solvents) or HPLC for analytical-grade purity.
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Spectroscopic Data :
Challenges and Mitigation
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Isotopic Dilution : Use excess ¹³C4-palmitic acid (1.2–1.5 equiv.) to minimize unlabeled byproducts.
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Ester Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.
Applications in Research
Chemical Reactions Analysis
Types of Reactions
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Metabolic Studies
10-PAHSA 13C4 is utilized as an internal standard in quantitative analysis via gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for precise quantification of fatty acids in biological samples, making it invaluable in metabolic research. Researchers can track metabolic pathways and understand lipid metabolism more effectively through the use of this compound .
Biochemical Research
This compound serves as a tool for studying the metabolism of long-chain fatty acids. It aids in elucidating the mechanisms of action of various bioactive lipids and their roles in health and disease. For example, studies involving the modulation of inflammation and energy metabolism have benefited from the application of 10-PAHSA 13C4 .
Pharmacokinetics
In pharmacokinetic studies, 10-PAHSA 13C4 can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates that are fatty acid derivatives. Its isotopic nature allows researchers to differentiate between endogenous and exogenous compounds in biological systems .
Case Study 1: Lipid Metabolism
A study published by Cayman Chemical highlights the use of 10-PAHSA 13C4 as a standard for quantifying palmitic acid levels in human plasma samples. The researchers demonstrated that using this compound improved the accuracy of lipid profiling techniques, leading to better insights into lipid-related diseases such as obesity and diabetes .
Case Study 2: Inflammation Research
In another investigation focused on inflammation, researchers employed isotopically labeled fatty acids, including 10-PAHSA 13C4, to trace the incorporation of fatty acids into inflammatory mediators. This study provided significant evidence on how dietary fats influence inflammatory processes within the body .
Mechanism of Action
The mechanism of action of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves its interaction with specific molecular targets and pathways. It is believed to improve glucose tolerance and stimulate insulin secretion by modulating lipid metabolism pathways. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of branched fatty acid esters , which vary in chain length, substitution position, and functional groups. Key comparisons include:
Key Differentiators
Isotopic Labeling : The ¹³C₄ label in the target compound is unique among the listed analogs, enabling precise tracking in biological systems .
Functional Groups: The 1-oxo (ketone) group contrasts with hydroxyl (β-Hydroxyoctadeconoic acid) or unsaturated (oleoyl) moieties in similar compounds, influencing polarity and chemical reactivity .
Substitution Position : Esterification at C10 (vs. C12 or β-position) may affect membrane interaction or enzymatic cleavage sites.
Research Findings and Data
Table: Concentration Variability in Bio-Oil Analogs (GC-MS Data from )
| Compound | Relative Concentration (%) | Variability Factor |
|---|---|---|
| Hexadecenoic acid (C16:1) | 15–28 | High |
| Octadec-9-enoic acid | 10–22 | Moderate |
| Octadecanoic acid | 18–35 | Low |
The target compound’s structural analogs (e.g., octadecenoic acid) show significant concentration fluctuations in bio-oils, suggesting that substitution patterns directly impact stability during processes like hydrothermal liquefaction .
Biological Activity
Chemical Identity
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid, commonly known as 10-PAHSA 13C4, is a branched fatty acid ester of hydroxy fatty acids (FAHFAs). Its molecular formula is with a molecular weight of approximately 542.9 g/mol. This compound has garnered attention due to its biological activity and potential therapeutic applications.
10-PAHSA has been identified as an endogenous lipid that plays a role in various biological processes. Its biological activities include:
- Anti-inflammatory Effects : Research indicates that 10-PAHSA exhibits anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and chemokines. This modulation can potentially reduce inflammation in various tissues, making it a candidate for treating inflammatory diseases .
- Metabolic Regulation : Studies suggest that this compound may influence metabolic pathways related to lipid metabolism and glucose homeostasis. It has been shown to improve insulin sensitivity in preclinical models, thereby suggesting its potential role in managing metabolic disorders such as type 2 diabetes .
Case Study 1: Insulin Sensitivity Enhancement
A study conducted on murine models demonstrated that administration of 10-PAHSA resulted in improved insulin sensitivity. The findings indicated a significant reduction in fasting blood glucose levels and enhanced glucose tolerance tests compared to control groups. The mechanism was attributed to increased fatty acid oxidation and reduced lipogenesis in liver tissues .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of 10-PAHSA in adipose tissue. The results revealed that treatment with this compound led to decreased expression levels of pro-inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced macrophage infiltration in adipose tissue, supporting the compound's potential use in obesity-related inflammation .
Comparative Analysis with Other Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 10-PAHSA | Anti-inflammatory, Metabolic regulation | Modulates cytokines; enhances insulin sensitivity |
| Palmitic Acid | Pro-inflammatory | Promotes inflammation via NF-kB activation |
| Oleic Acid | Anti-inflammatory | Reduces oxidative stress and inflammation |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling isotopically labeled fatty acid derivatives like 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors or aerosols .
- Store in sealed containers away from oxidizers and moisture .
- Emergency procedures: Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .
Q. How can researchers confirm the structural integrity of the 13C4-labeled hexadecyl chain in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 13C-NMR to verify isotopic enrichment at positions 1–4 of the hexadecyl chain. Compare peaks to unlabeled analogs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects mass shifts (+4 Da) due to 13C4 labeling. Validate isotopic purity via isotopic abundance ratios .
Q. What synthetic routes are feasible for introducing the 13C4 label into the hexadecyl moiety?
- Methodological Answer :
- Pre-labeled precursors : Use 1-13C4-hexadecanoic acid as a starting material. Perform esterification with octadecanoic acid under anhydrous conditions (e.g., DCC/DMAP catalysis) .
- Quality control : Monitor reaction progress via TLC or HPLC, ensuring no isotopic dilution occurs during purification .
Advanced Research Questions
Q. How can computational modeling improve the design of experiments (DoE) for synthesizing this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict energetics of esterification steps, optimizing solvent and catalyst choices .
- AI-driven optimization : Implement machine learning (ML) models trained on reaction databases to predict yield-maximizing conditions (temperature, stoichiometry) .
- Example workflow :
| Step | Computational Tool | Outcome |
|---|---|---|
| Pathway prediction | COMSOL Multiphysics | Identifies low-energy intermediates |
| Condition optimization | ML algorithms | Recommends 65°C, 1.2 eq. DCC |
Q. How should researchers resolve contradictions in isotopic distribution data between NMR and MS results?
- Methodological Answer :
- Cross-validation : Replicate analyses using orthogonal techniques (e.g., IR spectroscopy for functional group confirmation) .
- Error source analysis :
- NMR : Check for signal splitting due to dynamic effects (e.g., rotamers).
- MS : Rule out adduct formation or in-source fragmentation .
- Statistical reconciliation : Apply Bayesian models to weigh data reliability based on instrument precision .
Q. What strategies mitigate isotopic dilution during large-scale synthesis?
- Methodological Answer :
- Precursor isolation : Use flash chromatography or preparative HPLC to remove unlabeled impurities before esterification .
- Kinetic monitoring : Employ real-time MS or Raman spectroscopy to detect early-stage isotopic leakage .
- Table: Key Parameters for Minimizing Dilution
| Parameter | Optimal Range |
|---|---|
| Reaction temperature | 60–70°C |
| Catalyst (DMAP) | 0.1 eq. |
| Solvent | Anhydrous DCM |
Theoretical and Methodological Considerations
Q. How does the 13C4 label enhance mechanistic studies of lipid oxidation pathways?
- Methodological Answer :
- Isotopic tracing : Track 13C4-labeled carbons via LC-MS/MS to map metabolic intermediates in in vitro oxidation assays .
- Kinetic isotope effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to identify rate-limiting steps .
Q. What experimental frameworks support the integration of this compound into lipid bilayer studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
